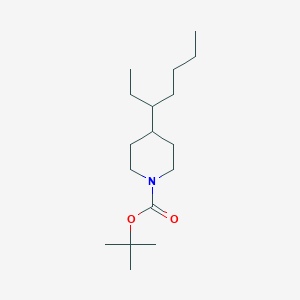
N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine is a complex organic compound characterized by its unique structure, which includes two azepine rings attached to a dodecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine typically involves multi-step organic reactions. One common method includes the reaction of dodecane-1,12-diamine with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azepine rings, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogens in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N1,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The azepine rings can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The dodecane backbone provides structural stability and facilitates the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)hexane-1,6-diamine
- N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)octane-1,8-diamine
Uniqueness
N~1~,N~12~-Bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine is unique due to its longer dodecane backbone, which provides greater flexibility and potential for interaction with larger biological targets
Propriétés
Numéro CAS |
648441-43-4 |
|---|---|
Formule moléculaire |
C24H46N4 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
N,N'-bis(3,4,5,6-tetrahydro-2H-azepin-7-yl)dodecane-1,12-diamine |
InChI |
InChI=1S/C24H46N4/c1(3-5-7-13-19-25-23-17-11-9-15-21-27-23)2-4-6-8-14-20-26-24-18-12-10-16-22-28-24/h1-22H2,(H,25,27)(H,26,28) |
Clé InChI |
NVXISFLUQDMQBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=NCC1)NCCCCCCCCCCCCNC2=NCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)

![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)

